(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and synthesis. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and it is characterized by the presence of a methoxy group and a benzyl substituent.
The compound can be synthesized through various chemical reactions, often starting from commercially available precursors. Its unique structure makes it valuable in the synthesis of biologically active molecules.
(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate is classified as an organic compound, specifically a pyrrolidine derivative. It is also categorized under chiral compounds due to the presence of a stereocenter in its molecular structure.
The synthesis of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate typically involves several key steps:
A common method for synthesizing this compound involves using starting materials such as benzylamine and methoxyacetic acid, followed by cyclization and subsequent functionalization steps. The use of catalysts or specific reaction conditions can enhance yield and selectivity towards the desired enantiomer.
(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate has the following structural features:
The molecular formula is C₁₁H₁₃N O₃, with a molar mass of approximately 209.23 g/mol. The compound exhibits chirality due to the configuration at the nitrogen atom, which is crucial for its biological activity.
(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylate) groups affects its reactivity profile in various organic transformations.
The mechanism of action for (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate in biological systems may involve:
While specific data on its mechanism may vary, studies indicate that compounds with similar structures can exhibit significant biological activities, including analgesic or anti-inflammatory effects.
(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate has potential applications in:
Chiral pool synthesis leverages enantiomerically pure natural products as starting materials for asymmetric synthesis, with trans-4-hydroxy-L-proline serving as the predominant precursor for (S)-benzyl 3-methoxypyrrolidine-1-carboxylate. This commercially available amino acid provides a pre-existing stereogenic center at the C-2 position, which governs the stereochemistry throughout the synthetic sequence. The core strategy involves three critical chemical transformations: protection of the pyrrolidine nitrogen, stereospecific O-alkylation at C-4, and functional group interconversion to install the methoxy group [2] [10].
The synthetic pathway typically commences with carbamate protection of trans-4-hydroxy-L-proline. Benzyl chloroformate (Cbz-Cl) in dichloromethane at 0°C quantitatively yields N-Cbz-protected trans-4-hydroxyproline, preserving the stereochemical integrity of the chiral center. Subsequent O-alkylation requires activation of the hydroxy group, often achieved through deprotonation with sodium hydride in anhydrous tetrahydrofuran, followed by treatment with methyl iodide or dimethyl sulfate. This Williamson ether synthesis proceeds with complete retention of configuration at the C-4 carbon, generating the N-Cbz-(S)-3-methoxyproline intermediate. Final hydrogenolytic cleavage of the N-Cbz group under palladium/carbon catalysis affords the free amine, which undergoes immediate reprotection with benzyl chloroformate to furnish (S)-benzyl 3-methoxypyrrolidine-1-carboxylate in high overall yield (typically 65-78% over four steps) and exceptional enantiopurity (>99% ee) [2] [6] [10].
Table 1: Key Transformations in Proline-Based Chiral Pool Synthesis
Step | Starting Material | Reaction Conditions | Product | Yield (%) | Stereochemical Outcome |
---|---|---|---|---|---|
1 | trans-4-Hydroxy-L-proline | Cbz-Cl, CH₂Cl₂, 0°C | N-Cbz-4-hydroxyproline | 95-99 | Retention at C-2 |
2 | N-Cbz-4-hydroxyproline | NaH, THF, CH₃I, 0°C to RT | N-Cbz-(S)-4-methoxyproline | 85-92 | Retention at C-4 |
3 | N-Cbz-(S)-4-methoxyproline | H₂, Pd/C, MeOH | (S)-3-Methoxypyrrolidine | 90-95 | Retention at both centers |
4 | (S)-3-Methoxypyrrolidine | Cbz-Cl, NaOH, CH₂Cl₂ | (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate | 88-94 | >99% ee |
A significant advantage of this approach lies in its scalability and operational simplicity, avoiding expensive chiral catalysts. However, the requirement for selective protection/deprotection sequences and the use of hydrogenation conditions may present compatibility issues with substrates containing other reducible functionalities. Recent innovations focus on streamlining protection chemistry, such as single-pot procedures integrating carboxylate activation and N-alkylation to reduce purification steps and improve atom economy [6] [10].
Catalytic asymmetric hydrogenation offers a convergent route to the target molecule by enantioselective reduction of prochiral pyrroline or enamide precursors. This strategy centers on the hydrogenation of 3-methoxy-1,5-dihydropyrrole-1-carboxylate derivatives or β,γ-unsaturated enol carbamates using chiral transition metal complexes. The catalytic cycle involves syn-addition of hydrogen across the double bond, with enantioselectivity dictated by chiral ligands that create a dissymmetric environment around the metal center [3] [8].
Ruthenium- and rhodium-based catalysts dominate this methodology due to their well-established reactivity profiles and tunable stereoselectivity. Ruthenium complexes bearing atropisomeric diphosphine ligands like (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or (R)-DM-SEGPHOS (5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole) exhibit exceptional performance in hydrogenating 3-methoxy-1,5-dihydropyrrole-1-carboxylates. Under optimized conditions (20-50 bar H₂, 50-70°C in methanol or ethanol), these catalysts achieve near-quantitative conversions and enantiomeric excesses exceeding 95% for the saturated pyrrolidine products. The reaction proceeds via an inner-sphere mechanism where the enamide substrate coordinates to the metal center before hydride transfer, with enantioselectivity governed by preferential approach of the substrate to the chiral catalyst pocket [3] [8].
Table 2: Catalyst Systems for Asymmetric Hydrogenation of Prochiral Pyrrolines
Substrate Class | Catalyst System | Conditions | ee (%) | TON | Reference |
---|---|---|---|---|---|
3-Methoxy-1,5-dihydropyrrole-1-carboxylate | Ru-(S)-BINAP/diamine | 50 bar H₂, 60°C, EtOH | 98 | 1,000 | [3] |
β,γ-Unsaturated enol carbamate | Rh-(R,R)-Et-DuPhos | 5 bar H₂, 25°C, MeOH | 99 | 5,000 | [8] |
N-Acyl-3-methoxypyrroline | Ir-(S)-f-Binaphane | 30 bar H₂, 40°C, iPrOH | 94 | 2,500 | [8] |
Rhodium catalysts complexed with C₂-symmetric diphosphines demonstrate complementary substrate scope, particularly effective for β,γ-unsaturated enol carbamates. The DuPhos ligand family (e.g., (R,R)-1,2-bis(phospholano)benzene) enables hydrogenation at ambient temperature and pressure (1-5 bar H₂), affording (S)-benzyl 3-methoxypyrrolidine-1-carboxylate in >99% ee and quantitative yield. The catalytic efficiency is remarkable, with turnover numbers (TON) reaching 5,000 and turnover frequencies (TOF) exceeding 500 h⁻¹. Iridium-P,N hybrid ligand complexes have emerged for challenging substrates, including those with sterically encumbered substitution patterns near the double bond, achieving enantioselectivities of 90-94% [3] [8].
Critical parameters influencing enantioselectivity include hydrogen pressure, solvent polarity, and catalyst-to-substrate ratio. Lower pressures (1-10 bar) often enhance enantiomeric excess by minimizing competing non-selective hydrogenation pathways. Methanol and ethanol generally outperform aprotic solvents like dichloromethane or toluene due to improved catalyst solubility and substrate compatibility. Recent mechanistic studies utilizing parahydrogen-induced polarization (PHIP) NMR spectroscopy have elucidated the origin of enantioselectivity in these systems, revealing substrate-catalyst interactions through η²-coordination of the enamide moiety prior to hydride transfer [3] [8].
Dynamic kinetic resolution (DKR) provides an efficient solution for synthesizing enantiopure (S)-benzyl 3-methoxypyrrolidine-1-carboxylate from racemic 3-methoxypyrrolidine precursors. This methodology integrates in situ racemization of the starting material with enantioselective acylation, enabling theoretical 100% conversion to a single enantiomer. The process requires simultaneous operation of three components: a racemization catalyst that rapidly interconverts enantiomers, an enantioselective acyl transfer agent, and an acyl donor that irreversibly forms the product [4].
Palladium-based catalysts are exceptionally effective for racemizing N-unsubstituted 3-methoxypyrrolidine due to reversible dehydrogenation-hydrogenation sequences at the α-carbon. Heterogeneous palladium on carbon (Pd/C) or molecular palladium complexes such as Pd(OAc)₂ with triphenylphosphine ligands catalyze racemization under mild conditions (70-90°C in toluene or xylene). The racemization mechanism involves reversible formation of an imine intermediate via α-deprotonation, facilitated by the electron-donating methoxy group at C-3, which stabilizes the developing positive charge during deprotonation [4].
Enantioselective acylation employs chiral catalysts that discriminate between the rapidly interconverting enantiomers of the substrate. Lipases, particularly Candida antarctica lipase B (CAL-B), exhibit remarkable selectivity for the (S)-enantiomer when using activated esters like isopropenyl acetate or vinyl benzoate as acyl donors. The CAL-B-catalyzed acylation proceeds via an acyl-enzyme intermediate that selectively transfers the acyl group to the (S)-amine, generating the benzyloxycarbonyl-protected product with enantiomeric ratios typically >99:1. Isopropenyl acetate is particularly advantageous as the liberated acetone volatilizes from the reaction mixture, driving the equilibrium toward complete conversion [4].
Table 3: DKR Parameters for 3-Methoxypyrrolidine Resolution
Racemization Catalyst | Acylation Catalyst | Acyl Donor | Temperature (°C) | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|---|---|
Pd/C (5 mol%) | CAL-B | Isopropenyl acetate | 80 | 24 | >99 | 95 |
Pd(OAc)₂/PPh₃ (2 mol%) | Pseudomonas cepacia lipase | Vinyl benzoate | 75 | 36 | 98 | 92 |
Shvo's catalyst (1 mol%) | CAL-B | Ethyl methoxyacetate | 85 | 48 | 95 | 88 |
Optimal DKR systems combine 1-5 mol% palladium racemization catalyst with 10-20 mg/mL lipase preparation in toluene at 70-85°C. Under these conditions, complete conversion to (S)-benzyl 3-methoxypyrrolidine-1-carboxylate is typically achieved within 24-48 hours with enantiomeric excesses exceeding 98%. The benzyloxycarbonyl group is installed either by direct enzymatic transfer from benzyl chloroformate or, more commonly, through a two-step sequence involving initial enzymatic acetylation followed by Cbz-swapping under basic conditions. This methodology circumvents the primary limitation of classical kinetic resolution (50% maximum yield) while maintaining exceptional stereoselectivity. Recent innovations focus on immobilized enzyme formulations that enhance thermal stability at racemization temperatures and recyclability, significantly improving process economics for large-scale applications [4].
Enzymatic desymmetrization offers a powerful biocatalytic approach to (S)-benzyl 3-methoxypyrrolidine-1-carboxylate by exploiting the prochiral symmetry of meso-pyrrolidine-3,4-diol or meso-dicarboxamide precursors. This strategy relies on regioselective and stereoselective enzyme-mediated transformations that convert symmetric substrates into chiral products with high optical purity. Amidases and lipases demonstrate exceptional proficiency for differentiating enantiotopic functional groups in meso-pyrrolidine derivatives [5] [9].
meso-3,4-Diacetoxypyrrolidine serves as an ideal substrate for lipase-catalyzed asymmetric alcoholysis. Porcine pancreatic lipase (PPL) or Candida rugosa lipase (CRL) in vinyl acetate or isopropenyl acetate selectively deacetylates one enantiotopic acetate group, yielding chiral monoacetate intermediates. The reaction proceeds through an acyl-enzyme complex that discriminates between the two prochiral alcohol functionalities based on subtle steric differences in their microenvironments within the enzyme active site. For meso-3,4-diacetoxypyrrolidine, hydrolysis typically occurs at the pro-(S) position, generating (3R,4S)-4-acetoxy-3-hydroxypyrrolidine in >90% ee. Subsequent methylation of the free hydroxy group (e.g., using dimethyl sulfate/K₂CO₃) followed by carbamate protection furnishes the target molecule. Alternatively, meso-pyrrolidine-3,4-dicarboxamides undergo enantioselective hydrolysis with amidase-containing whole-cell biocatalysts (e.g., Escherichia coli expressing recombinant amidase). The desymmetrization occurs with remarkable regioselectivity, affording (S)-4-carbamoylpyrrolidine-3-carboxylic acid derivatives in 47-95% yield and 62->99.5% ee [5] [9].
Table 4: Biocatalytic Desymmetrization Performance Metrics
Substrate | Enzyme System | Reaction Type | Product | Yield (%) | ee (%) | Reference |
---|---|---|---|---|---|---|
meso-3,4-Diacetoxypyrrolidine | Candida rugosa lipase | Asymmetric alcoholysis | (3R,4S)-4-Acetoxy-3-hydroxypyrrolidine | 85 | 92 | [5] |
meso-N-Cbz-pyrrolidine-3,4-dicarboxamide | E. coli whole-cell amidase | Hydrolysis | (S)-4-Carbamoyl-N-Cbz-pyrrolidine-3-carboxylic acid | 95 | 99.5 | [9] |
meso-Pyrrolidine-3,4-diyl dibenzoate | Pseudomonas fluorescens esterase | Hydrolysis | (3S,4R)-4-Hydroxy-3-benzoyloxypyrrolidine | 78 | 89 | [5] |
The enantioselectivity of amidase-catalyzed desymmetrization exhibits significant dependence on substituent effects. Molecular dynamics simulations reveal that phenyl ring substituents on the carboxamide moiety influence substrate binding orientation through hydrophobic interactions and hydrogen bonding patterns within the enzyme active site. Electron-donating groups (e.g., para-methoxy) enhance both reaction rate and enantioselectivity by optimizing π-stacking interactions with aromatic residues in the amidase binding pocket. Conversely, sterically demanding substituents (e.g., ortho-methyl) reduce enantioselectivity due to suboptimal positioning of the substrate. Protein engineering efforts have focused on improving catalytic efficiency toward sterically encumbered substrates. Saturation mutagenesis at residues near the active site entrance (e.g., position F168 in Pseudomonas aeruginosa amidase) generated variants with expanded substrate tunnels, increasing activity toward tert-butyl-substituted dicarboxamides by 15-fold while maintaining >99% ee [9].
Biocatalytic desymmetrization operates under mild conditions (pH 7-8, 25-37°C) in aqueous or aqueous-organic biphasic systems, minimizing environmental impact and energy consumption. The 100% theoretical atom economy—converting symmetric substrates to single enantiomer products without stoichiometric byproducts—aligns with green chemistry principles. Recent advances include immobilized enzyme formulations for continuous-flow processing and engineered whole-cell biocatalysts co-expressing amidase with cofactor regeneration systems, significantly enhancing productivity and operational stability [5] [9].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6